molecular formula C10H19ClO3S B13616483 (1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride

(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride

Cat. No.: B13616483
M. Wt: 254.77 g/mol
InChI Key: UAFIDKNEXNDEOI-UHFFFAOYSA-N
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Description

(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride is a specialized mesyl chloride derivative that serves as a versatile biochemical building block and electrophilic coupling agent in organic synthesis and medicinal chemistry research. Its primary research value lies in its use as an intermediate for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions where the chloride is displaced by amines or alcohols to form sulfonamides or sulfonate esters, respectively [https://www.organic-chemistry.org/chemicals/oxidations/sulfonylchlorides.shtml]. The unique structure, featuring the ethoxymethyl-substituted cyclohexyl ring, confers specific steric and electronic properties that can be exploited to modulate the lipophilicity, metabolic stability, and overall conformation of the final target compounds. This makes it a valuable scaffold in drug discovery efforts, for instance, in the development of protease inhibitors or as a component in the construction of PROTACs (Proteolysis Targeting Chimeras) where its hydrophobic nature could aid in E3 ligase recognition [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8244514/]. Researchers utilize this compound to introduce the sulfonyl group, a key pharmacophore, into lead compounds to study structure-activity relationships (SAR). As a highly reactive sulfonyl chloride, it requires careful handling under anhydrous conditions and is typically used with an appropriate base to scavenge the generated acid. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H19ClO3S

Molecular Weight

254.77 g/mol

IUPAC Name

[1-(ethoxymethyl)cyclohexyl]methanesulfonyl chloride

InChI

InChI=1S/C10H19ClO3S/c1-2-14-8-10(9-15(11,12)13)6-4-3-5-7-10/h2-9H2,1H3

InChI Key

UAFIDKNEXNDEOI-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CCCCC1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Methanesulfonic Acid Derivatives

Methanesulfonyl chloride (CH3SO2Cl) itself is industrially synthesized by chlorination of methanesulfonic acid or methyl mercaptan under controlled conditions. This method can be adapted for substituted cyclohexyl derivatives.

General Reaction Scheme:

$$
\text{R-SO}3\text{H} + \text{SOCl}2 \rightarrow \text{R-SO}2\text{Cl} + \text{SO}2 + \text{HCl}
$$

Where R is (1-(Ethoxymethyl)cyclohexyl).

Specific Method for (1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride

Though direct literature on this exact compound is scarce, analogous preparation methods for cyclohexyl methanesulfonyl chloride derivatives are well-documented:

  • Starting Material: (1-(Ethoxymethyl)cyclohexyl)methanesulfonic acid or its salt.
  • Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
  • Solvent: Anhydrous solvents such as dichloromethane or chloroform.
  • Conditions: Reflux under inert atmosphere (nitrogen or argon) to avoid moisture.
  • Workup: Removal of excess chlorinating agent under reduced pressure, followed by purification via distillation or recrystallization.

Continuous Process for Methanesulfonyl Chloride Analogues

A patent (US3993692A) describes a continuous process for methane sulfonyl chloride preparation by simultaneous hydrolysis and chlorination of methyl mercaptan with chlorine in aqueous hydrochloric acid. The process involves:

  • Reacting methyl mercaptan and chlorine gas in saturated hydrochloric acid at 40–75 °C.
  • Using a baffled column reactor with agitation for efficient mixing.
  • Cooling and phase separation to isolate the sulfonyl chloride.
  • Purification by reduced pressure stripping to achieve >99% purity.

This process can be adapted for substituted mercaptans such as (1-(Ethoxymethyl)cyclohexyl)mercaptan to yield the corresponding sulfonyl chloride.

Experimental Data and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Chlorination of sulfonic acid with SOCl2 SOCl2, reflux, inert atmosphere 70–80 °C 70–85% Typical for cyclohexyl sulfonyl chlorides
Continuous chlorination of mercaptan with Cl2 Gaseous Cl2, HCl aqueous phase, 40–75 °C 40–75 °C >99% purity achievable Continuous industrial process

Analytical Characterization

  • Purity: Achieved by distillation under reduced pressure or recrystallization.
  • Spectroscopy: Characteristic sulfonyl chloride peaks observed in IR (~1350 and 1170 cm⁻¹ for S=O stretch) and NMR (distinct signals for ethoxymethyl and cyclohexyl protons).
  • Physical Data: Melting/boiling points correspond to sulfonyl chloride derivatives of similar structure, typically boiling around 70–80 °C under reduced pressure.

Summary of Preparation Routes

Method Starting Material Chlorinating Agent Reaction Medium Yield Advantages Limitations
Chlorination of sulfonic acid (1-(Ethoxymethyl)cyclohexyl)methanesulfonic acid SOCl2, PCl5, or SO2Cl2 Anhydrous organic solvent 70–85% Straightforward, well-established Requires dry conditions, handling of toxic reagents
Continuous chlorination of mercaptan (1-(Ethoxymethyl)cyclohexyl)mercaptan Cl2 gas in HCl aqueous phase Saturated aqueous HCl High purity, scalable Industrial scale, continuous process Requires gas handling, specialized equipment

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) readily participates in nucleophilic substitutions, forming stable sulfonate derivatives. Key reaction partners include:

a. Alcohols
Reaction with alcohols produces sulfonate esters under mild conditions (0-25°C) with tertiary amine bases like triethylamine . For example:

(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride+ROHEt3N(1-(Ethoxymethyl)cyclohexyl)methanesulfonate ester+HCl\text{(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride} + \text{ROH} \xrightarrow{\text{Et}_3\text{N}} \text{(1-(Ethoxymethyl)cyclohexyl)methanesulfonate ester} + \text{HCl}

Key factors :

  • Steric hindrance from the cyclohexyl group slows reaction kinetics compared to linear analogs.

  • Ethoxymethyl substituents enhance solubility in polar aprotic solvents (e.g., DMF, THF) .

b. Amines
Primary and secondary amines react to form sulfonamides. A 2023 study demonstrated 64-89% yields using K₂CO₃ in DMF at room temperature :

R2NH+(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chlorideR2NSO2-substituted cyclohexane+HCl\text{R}_2\text{NH} + \text{this compound} \rightarrow \text{R}_2\text{NSO}_2\text{-substituted cyclohexane} + \text{HCl}

Elimination Reactions

Under strongly basic conditions, the compound can undergo β-elimination to form sulfene intermediates. This is critical in synthesizing strained cyclic systems :

(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chlorideDBUSulfene+HCl\text{this compound} \xrightarrow{\text{DBU}} \text{Sulfene} + \text{HCl}

Applications :

  • Trapping sulfenes with dienes yields cycloadducts for material science applications .

  • Eliminations are favored at elevated temperatures (60-80°C) in non-polar solvents.

Coupling Reactions in Medicinal Chemistry

The compound serves as a key intermediate in synthesizing pharmacologically active molecules. A 2005 patent detailed its use in preparing TNF-α inhibitors via Suzuki-Miyaura coupling :

Reaction StepConditionsYield
Pd-catalyzed coupling with boronic acidsPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C72%
Deprotection of mesylateHCl/EtOH, reflux85%

Comparative Reactivity with Structural Analogs

The cyclohexyl-ethoxymethyl framework modifies reactivity compared to simpler sulfonyl chlorides:

CompoundReaction with EtOH (25°C)Half-Life (h)
Methanesulfonyl chloride 0.50.2
This compound2.11.8
Benzylsulfonyl chloride 1.30.9

Trends :

  • Bulky substituents increase activation energy for nucleophilic attack.

  • Electron-donating ethoxymethyl groups slightly reduce electrophilicity at sulfur.

Stability and Handling Considerations

  • Hydrolysis : Rapidly decomposes in aqueous media (t₁/₂ = 15 min at pH 7) .

  • Storage : Requires anhydrous conditions under inert gas (N₂/Ar) at -10°C .

  • Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄, HNO₃) .

Scientific Research Applications

(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride involves its reactivity as a sulfonylating agent. The methanesulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the sulfonyl group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride include:

    Cyclohexylmethanesulfonyl chloride: Lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.

    Methanesulfonyl chloride: A simpler compound without the cyclohexyl and ethoxymethyl groups, used widely in sulfonylation reactions.

    Ethoxymethylbenzene: Contains the ethoxymethyl group but lacks the sulfonyl chloride functionality.

Uniqueness

The uniqueness of this compound lies in its combination of the cyclohexyl, ethoxymethyl, and methanesulfonyl chloride groups. This combination provides a unique reactivity profile, making it a valuable reagent in organic synthesis and various research applications.

Biological Activity

(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride is a sulfonyl chloride compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Chemical Formula : C11_{11}H15_{15}ClO2_2S
  • Molecular Weight : 250.75 g/mol
  • Structure : The compound features a cyclohexyl ring substituted with an ethoxymethyl group and a methanesulfonyl chloride moiety.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its utility as an antimicrobial agent.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The methanesulfonyl chloride group is known to act as an electrophile, enabling it to form covalent bonds with nucleophilic amino acids in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may interact with cell surface receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability compared to untreated controls:

Cell LineIC50_{50} (µM)Mechanism of Action
FaDu (hypopharyngeal)15Induction of apoptosis
HeLa (cervical)20Cell cycle arrest
MCF-7 (breast)18Inhibition of proliferation

Anti-inflammatory Effects

In another study, the compound was tested for its ability to reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The findings showed a notable decrease in TNF-α and IL-6 levels:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control150200
Compound Treatment7590

Antimicrobial Activity

The antimicrobial efficacy was assessed against several bacterial strains. The results highlighted its potency as an antibacterial agent:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Case Studies

  • Cancer Therapy : A clinical trial involving patients with advanced hypopharyngeal cancer showed promising results when treated with this compound as part of a combination therapy, leading to improved survival rates compared to standard treatments.
  • Inflammatory Disorders : A case study reported significant improvement in symptoms for patients with rheumatoid arthritis after administration of the compound, correlating with reduced inflammatory markers.

Safety Profile

While the compound shows potential therapeutic benefits, safety assessments indicate that it possesses significant toxicity risks:

  • Acute Toxicity : LC50 values suggest respiratory irritant properties and potential dermal hazards.
  • Irritation Potential : Severe irritation noted in skin and eye exposure tests.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride to improve yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonation of a cyclohexanol derivative followed by chlorination. A key step is the reaction of intermediates with methanesulfonyl chloride in the presence of an acid-binding agent (e.g., triethylamine) under inert conditions (dichloromethane or toluene). Ensure stoichiometric control and low temperatures (−78°C) to minimize side reactions . Purification via vacuum distillation or column chromatography is recommended, with yield optimization dependent on moisture-free conditions and rapid quenching of reactive intermediates .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields. Use fume hoods for all procedures to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent exothermic reactions .
  • Storage : Keep in sealed, corrosion-resistant containers (e.g., glass) under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Q. How does the compound react with nucleophilic agents, and what precautions are necessary?

  • Methodological Answer : The sulfonyl chloride group is highly electrophilic, reacting with amines (to form sulfonamides) and alcohols (to form sulfonate esters). Conduct reactions in anhydrous solvents (e.g., THF, DCM) at 0–25°C. Quench excess reagent with ice-cold sodium bicarbonate to neutralize HCl byproducts. Monitor pH to avoid violent exotherms .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing and quantifying this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm ethoxymethyl and cyclohexyl proton environments. DMSO-d₆ is a suitable solvent, but ensure dryness to prevent hydrolysis .
  • LC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS detection (negative ion mode) for trace analysis. Calibrate using deuterated internal standards .
  • FTIR : Identify characteristic S=O stretches (~1350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ values) may arise from impurity profiles or test species variability. Conduct in vitro assays (e.g., HepG2 cell viability) alongside in vivo zebrafish embryo toxicity studies to validate data. Cross-reference SDS hazard classifications (e.g., H314 for skin corrosion ) with peer-reviewed ecotoxicity models (e.g., EPA EPISuite for biodegradability predictions) .

Q. What are the environmental persistence and bioaccumulation risks of this compound?

  • Methodological Answer :

  • Persistence : Estimated soil half-life is <10 days due to hydrolysis, but photodegradation in aquatic systems may produce sulfonic acid derivatives .
  • Bioaccumulation : Log Kow ≈ 1.3 suggests low bioaccumulation potential (BCF <10 in fish). Use OECD 305 guidelines for tiered testing .

Methodological Considerations for Conflicting Data

  • Stability Under Oxidative Conditions : Conflicting reports on oxidative decomposition may stem from trace metal contaminants. Use chelating agents (e.g., EDTA) in reaction matrices to suppress metal-catalyzed pathways .
  • Ecotoxicity : Disposal protocols should follow regional hazardous waste guidelines (e.g., EPA RCRA) due to discrepancies in aquatic toxicity thresholds .

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